molecular formula C₁₉H₂₅N₃O₃ B1663841 N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide CAS No. 79848-61-6

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide

Cat. No. B1663841
CAS RN: 79848-61-6
M. Wt: 343.4 g/mol
InChI Key: OPEGAEBRVGIBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide and its analogs are potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, relevant for certain types of cancer and autoimmune diseases (Ghosh et al., 2000).
  • The compound's analogs have been studied for their enantioseparation and characterization, indicating their potential in chiral drug development and research (Török et al., 2005).

Molecular and Spectroscopic Analysis

  • Quantum mechanical, spectroscopic, and molecular docking studies of this compound have been conducted to explore its biological activity, particularly in the context of cancer research. Such studies are crucial for understanding the compound's interaction with biological targets (Chandralekha et al., 2019).

Chemical Synthesis and Modification

  • Research on the synthesis of derivatives of this compound, like 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, contributes to the development of novel compounds with potential therapeutic applications (Macbride & Wade, 1996).

Radiosynthesis and Imaging

  • Studies on the radiosynthesis of carbon-11-labeled propanamide derivatives of this compound, for use as selective androgen receptor modulator (SARM) radioligands, show its potential in prostate cancer imaging. This application is crucial for diagnosing and monitoring prostate cancer using positron emission tomography (PET) (Gao et al., 2011).

Drug Design and Cancer Therapy

  • Innovative drug design research involves synthesizing novel compounds like this for potential use in cancer therapy, highlighting the compound's relevance in oncological pharmacology (Budama-Kilinc et al., 2020).

properties

IUPAC Name

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEGAEBRVGIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000796
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide

CAS RN

79848-61-6
Record name Koe 3290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Reactant of Route 5
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.